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Introduction to (S)-(+)-5-Oxo-2-
tetrahydrofurancarboxylic Acid
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, also known as (S)-γ-carboxy-γ-

butyrolactone, is a chiral molecule with the chemical formula C₅H₆O₄ and a molecular weight of

130.10 g/mol .[1][2] It belongs to the class of lactones, which are cyclic esters, and also

contains a carboxylic acid functional group.[3] Its chiral nature makes it a valuable building

block in asymmetric synthesis and as a chiral derivatizing agent.[1][4]

Mass Spectrometric Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

structure of compounds. For (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, soft ionization

techniques like Electrospray Ionization (ESI) are commonly used, especially when coupled with

liquid chromatography.

Molecular Ion and Adduct Formation
In ESI mass spectrometry, the compound is typically observed as a protonated molecule

[M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b118038?utm_src=pdf-interest
https://www.benchchem.com/product/b118038?utm_src=pdf-body
https://www.lookchem.com/casno21461-84-7.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4725592.aspx
https://en.wikipedia.org/wiki/Lactone
https://www.lookchem.com/casno21461-84-7.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4725592.htm
https://www.benchchem.com/product/b118038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ion Species Formula Calculated m/z Observed m/z
Ionization
Mode

Protonated

Molecule
[C₅H₇O₄]⁺ 131.0344 130.9[4] Positive (ESI)

Deprotonated

Molecule
[C₅H₅O₃]⁻ 129.0188 - Negative (ESI)

Sodium Adduct [C₅H₆O₄Na]⁺ 153.0164 - Positive (ESI)

Observed m/z values can vary slightly based on instrumentation and calibration.

Fragmentation Pattern
Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion to elucidate the

structure. The fragmentation of lactones often involves neutral losses of water (H₂O) and

carbon monoxide (CO).[5][6] For (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, the

carboxylic acid group also influences the fragmentation pathway, often leading to the loss of

CO₂.

Proposed Fragmentation in Positive Ion Mode ([M+H]⁺):

The protonated molecule at m/z 131 is expected to undergo the following primary

fragmentations:

Loss of H₂O: A neutral loss of water (18.01 Da) from the protonated molecule can occur,

leading to a fragment ion at m/z 113.

Loss of CO₂: Decarboxylation, the loss of carbon dioxide (44.00 Da), is a common

fragmentation for carboxylic acids, resulting in a fragment at m/z 87.

Loss of CO: The lactone ring can open and lose carbon monoxide (28.00 Da), yielding a

fragment at m/z 103.

Table of Predicted Fragment Ions (Positive Mode ESI-MS/MS):
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Precursor Ion (m/z)
Proposed
Fragment Ion (m/z)

Neutral Loss
Proposed Formula
of Fragment

131 113 H₂O [C₅H₅O₃]⁺

131 87 CO₂ [C₄H₇O₂]⁺

131 85 H₂O + CO [C₄H₅O₂]⁺

131 69 CO₂ + H₂O [C₄H₅O]⁺

Below is a diagram illustrating the proposed fragmentation pathway.
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Caption: Proposed ESI-MS/MS fragmentation of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic
acid.

Experimental Protocols
The following provides a general methodology for the analysis of (S)-(+)-5-Oxo-2-
tetrahydrofurancarboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
Standard Solution: Prepare a 1 mg/mL stock solution of (S)-(+)-5-Oxo-2-
tetrahydrofurancarboxylic acid in a suitable solvent like methanol or acetonitrile.[7]

Working Solutions: Create a series of dilutions from the stock solution for calibration curves,

typically in the range of 1 ng/mL to 1000 ng/mL.
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Matrix Samples (e.g., plasma, urine): Perform a protein precipitation or solid-phase

extraction (SPE) to remove interferences. A common protein precipitation method involves

adding 3 volumes of cold acetonitrile to 1 volume of plasma, vortexing, centrifuging, and

analyzing the supernatant.

Liquid Chromatography (LC)
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes,

hold, and then re-equilibrate at 5% B.

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5 µL.

Mass Spectrometry (MS)
Instrument: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative

mode.

Ion Source Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 150 °C

Desolvation Temperature: 350 °C

Nebulizer Gas (Nitrogen): 7 bar
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Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification. Precursor ions and

product ions would be selected based on initial full scan and fragmentation experiments.

The overall experimental workflow is depicted in the diagram below.
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Caption: General workflow for quantitative analysis by LC-MS/MS.
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Chiral Analysis
As a chiral compound, distinguishing between the (S) and (R) enantiomers may be necessary.

Standard mass spectrometry cannot differentiate between enantiomers. Therefore, a chiral

separation step is required prior to MS detection.

Chiral Chromatography: The most common approach is to use a chiral stationary phase

(CSP) column in the LC system. Polysaccharide-based chiral columns are often effective.

The mobile phase would typically be a mixture of hexane and an alcohol (e.g., isopropanol).

Chiral Derivatization: An alternative is to react the analyte with a chiral derivatizing agent to

form diastereomers. These diastereomers can then be separated on a standard achiral

column (like a C18) and detected by the mass spectrometer.

This technical guide provides a foundational understanding of the mass spectrometric analysis

of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid. The specific parameters and

fragmentation patterns should be confirmed empirically on the instrument in use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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